molecular formula C7H15NO2 B1382006 3-Amino-2-(oxolan-3-yl)propan-1-ol CAS No. 1782591-62-1

3-Amino-2-(oxolan-3-yl)propan-1-ol

Cat. No. B1382006
M. Wt: 145.2 g/mol
InChI Key: PBEPRRARHQGPBD-UHFFFAOYSA-N
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Description

3-Amino-2-(oxolan-3-yl)propan-1-ol, also known as 3-amino-1-propanol or 3-AP, is an important class of organic molecules with diverse applications, particularly in pharmaceutical and biotechnological research. It is a primary amine with a hydroxyl group, and is used as a building block in the synthesis of a variety of compounds. 3-AP has a wide range of applications, including in the synthesis of pharmaceuticals, biocatalysts, and other organic molecules.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research by Rzeszotarski et al. (1979) on beta-adrenoceptor blocking agents showed the use of similar compounds to 3-Amino-2-(oxolan-3-yl)propan-1-ol. These compounds demonstrated substantial cardioselectivity, a significant finding for the development of heart-related medications (Rzeszotarski et al., 1979).

Poly(Ether Imine) Dendrimers in Biological Studies

Krishna et al. (2005) synthesized poly(ether imine) dendrimers based on 3-Amino-propan-1-ol, demonstrating their potential in biological studies due to their non-toxic nature. This marks a significant development in the use of dendrimers for various biological applications (Krishna et al., 2005).

Src Kinase Inhibition and Anticancer Activities

Sharma et al. (2010) explored the use of derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol for Src kinase inhibition and anticancer activities. Their research revealed the potential of these compounds in inhibiting the growth of breast carcinoma cells, highlighting the importance of these compounds in cancer research (Sharma et al., 2010).

Antifungal Applications

Guillon et al. (2011) synthesized compounds related to 3-Amino-2-(oxolan-3-yl)propan-1-ol and found significant antifungal activity against Candida albicans. This research paves the way for new antifungal agents, particularly for Candida infections (Guillon et al., 2011).

Synthesis of Zn(II) Schiff Base Complex

Rezaeivala (2017) conducted research on the synthesis of a Zn(II) Schiff base complex using a derivative of 3-Amino-propan-1-ol. This work is relevant for the development of new compounds in coordination chemistry (Rezaeivala, 2017).

Enzymatic Resolution in Asymmetric Synthesis

Torre et al. (2006) utilized 3-amino-3-phenylpropan-1-ol derivatives in enzymatic resolution for the asymmetric synthesis of (S)-dapoxetine. This research is significant in the field of chiral synthesis and pharmaceuticals (Torre et al., 2006).

properties

IUPAC Name

3-amino-2-(oxolan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-7(4-9)6-1-2-10-5-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEPRRARHQGPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(oxolan-3-yl)propan-1-ol

CAS RN

1782591-62-1
Record name 3-amino-2-(oxolan-3-yl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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